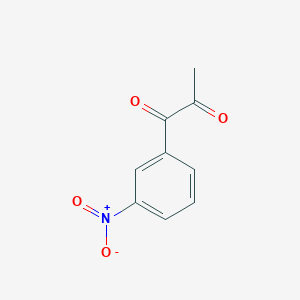

1-(3-Nitrophenyl)propane-1,2-dione

説明

1-(3-Nitrophenyl)propane-1,2-dione is an aromatic α-diketone characterized by a nitro (-NO₂) substituent at the meta position of the phenyl ring. Its molecular formula is C₁₄H₉NO₄, with a molecular weight of 255.23 g/mol (CAS: 56856-43-0) . The compound’s structure combines a diketone backbone (R-C(=O)-C(=O)-R') with a 3-nitrophenyl group, which imparts significant electronic effects due to the nitro group’s strong electron-withdrawing nature.

While the provided evidence lacks direct synthesis protocols for this specific compound, analogous α-diketones are synthesized via reactions involving pyruvic acid derivatives, oxalyl chloride, and nucleophiles (e.g., amines or aromatic groups) in solvents like CH₂Cl₂ or ethanol . Characterization typically employs NMR spectroscopy, elemental analysis, and X-ray diffraction for structural validation .

特性

CAS番号 |

6401-17-8 |

|---|---|

分子式 |

C9H7NO4 |

分子量 |

193.16 g/mol |

IUPAC名 |

1-(3-nitrophenyl)propane-1,2-dione |

InChI |

InChI=1S/C9H7NO4/c1-6(11)9(12)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3 |

InChIキー |

AYPJXGCCAPBHLU-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

正規SMILES |

CC(=O)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table and discussion highlight structural analogs of 1-(3-Nitrophenyl)propane-1,2-dione, emphasizing substituent effects, synthesis, and functional properties:

Key Comparative Insights:

Substituent Position and Electronic Effects: The 3-nitro group in the target compound contrasts with 2-nitro in 2s (). Electron-withdrawing groups (e.g., -NO₂) decrease electron density at the diketone core, reducing nucleophilicity but enhancing oxidative stability. Conversely, electron-donating groups (e.g., -OCH₃ in ) increase solubility and metabolic turnover .

Biological Activity: Morpholine/piperidine derivatives (e.g., 1-(piperidin-1-yl)propane-1,2-dione) exhibit notable antioxidant activity when coordinated to metals. For example, Ni(II) complexes showed IC₅₀ = 19.6 µM against ABTS•+ radicals, outperforming Trolox by 1.7-fold . In contrast, non-coordinated thiosemicarbazones (e.g., 4-phenylthiosemicarbazone) demonstrated higher activity than their metal complexes, suggesting ligand structure dictates antioxidant efficacy .

Synthetic Accessibility :

- Aryl-substituted diketones (e.g., 2s, 2r) are synthesized via Hg(II)-mediated oxidation of alkynes, with yields ranging from 33% (2s) to 86% (2p) . Heterocyclic analogs (e.g., furyl or thienyl derivatives) require condensation reactions with thiosemicarbazides or heteroaromatic precursors .

Applications and Limitations :

- Nitroaryl diketones (e.g., 1-(3-Nitrophenyl)-propane-1,2-dione) are understudied in biological contexts but hold promise in materials science due to nitro group redox activity.

- Furan/thiophene derivatives face usage restrictions in consumer products due to safety concerns, despite favorable physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。